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Compound Name: LY2940094 tartrate

Cat. No.: B608729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Potent and Selective
NOP Receptor Antagonism
LY2940094 tartrate is a potent, selective, and orally bioavailable antagonist of the

Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-

like 1 (ORL1) receptor.[1][2][3] Its primary mechanism of action is the competitive blockade of

this G protein-coupled receptor (GPCR), thereby inhibiting the physiological effects of its

endogenous ligand, N/OFQ. This antagonism has been demonstrated to produce

antidepressant- and anxiolytic-like effects in preclinical models and has been investigated for

the treatment of major depressive disorder (MDD) and alcohol dependence in clinical trials.[4]

[5][6][7]

The high affinity and selectivity of LY2940094 for the NOP receptor are central to its

pharmacological profile. It exhibits a greater than 4000-fold separation in affinity for the NOP

receptor compared to the mu, kappa, or delta opioid receptors, minimizing off-target effects.[4]

NOP Receptor Signaling Cascade
The NOP receptor is predominantly coupled to the inhibitory Gαi/o subunit of the heterotrimeric

G protein complex. The binding of the endogenous agonist N/OFQ to the NOP receptor

initiates a cascade of intracellular signaling events. LY2940094, as a competitive antagonist,

prevents the initiation of this cascade by occupying the ligand-binding site.
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The agonist-induced signaling pathway that LY2940094 blocks includes:

Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit leads to the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate

(cAMP) levels.

Modulation of Ion Channels: The signaling cascade also involves the modulation of ion

channel activity, including the inhibition of voltage-gated calcium channels and the activation

of G protein-coupled inwardly rectifying potassium (GIRK) channels.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation

can also lead to the phosphorylation and activation of downstream kinases, including the

MAPK pathway, which is involved in regulating various cellular processes.

By blocking the NOP receptor, LY2940094 effectively prevents these downstream signaling

events, thereby mitigating the physiological responses mediated by N/OFQ.
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Figure 1: NOP Receptor Signaling Pathway and Antagonism by LY2940094.

Quantitative Pharmacological Data
The potency and selectivity of LY2940094 have been quantified through various in vitro assays.

A summary of the key pharmacological parameters is presented in the table below.
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Parameter Value Species/System Reference

Ki (Binding Affinity) 0.105 nM Human NOP Receptor [1][2][3]

Kb (Antagonist

Potency)
0.166 nM Human NOP Receptor [1][2][3]

Selectivity
>4000-fold vs. µ, κ, δ

opioid receptors
Not Specified [4]

Key Experimental Protocols
The characterization of LY2940094's mechanism of action has been supported by a range of in

vitro and in vivo experiments. Detailed methodologies for key assays are outlined below.

In Vitro Radioligand Binding Assay (for Ki
Determination)
This assay is performed to determine the binding affinity of LY2940094 for the NOP receptor.

Experimental Workflow:
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1. Membrane Preparation
(e.g., from CHO cells expressing human NOP receptor)

2. Incubation
- Membranes

- Radioligand (e.g., [3H]-Nociceptin)
- Varying concentrations of LY2940094

3. Separation of Bound/Free Ligand
(Rapid filtration)

4. Quantification
(Scintillation counting)

5. Data Analysis
(IC50 determination and Cheng-Prusoff conversion to Ki)
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Figure 2: Workflow for Radioligand Binding Assay.

Methodology:

Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing

the human NOP receptor (e.g., Chinese Hamster Ovary (CHO) cells).

Incubation: The cell membranes are incubated with a specific radioligand for the NOP

receptor (e.g., [³H]-Nociceptin) and varying concentrations of unlabeled LY2940094. The

incubation is carried out in a suitable buffer at a defined temperature and for a specific

duration to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the membrane-bound radioligand from the free radioligand.
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Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data are analyzed to determine the concentration of LY2940094 that

inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then

converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (for Kb Determination)
Functional assays are conducted to determine the antagonist potency of LY2940094 by

measuring its ability to inhibit the functional response induced by a NOP receptor agonist.

Methodology:

Cell Culture: CHO cells stably expressing the human NOP receptor are cultured under

standard conditions.

Agonist Stimulation: The cells are pre-incubated with varying concentrations of LY2940094

before being stimulated with a known NOP receptor agonist (e.g., N/OFQ).

Functional Readout: The functional response, such as the inhibition of forskolin-stimulated

cAMP accumulation, is measured.

Data Analysis: The concentration-response curves for the agonist in the presence of different

concentrations of LY2940094 are plotted. The Schild regression analysis is then used to

determine the Kb value, which represents the equilibrium dissociation constant of the

antagonist.

In Vivo Mouse Forced-Swim Test (for Antidepressant-like
Activity)
The forced-swim test is a widely used behavioral assay to screen for antidepressant-like

activity in rodents.[4][5]

Methodology:
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Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that

prevents the mouse from touching the bottom or escaping.

Procedure: Mice are individually placed in the water cylinder for a 6-minute session. The

duration of immobility (floating with only minor movements to keep the head above water)

during the last 4 minutes of the session is recorded.

Drug Administration: LY2940094 tartrate is administered orally at various doses (e.g., 10, 30

mg/kg) typically 60 minutes before the test.[4]

Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-

treated control group. A significant reduction in immobility time is indicative of an

antidepressant-like effect.

In Vivo Microdialysis in the Nucleus Accumbens (for
Dopamine Release)
This technique is used to measure the levels of extracellular neurotransmitters, such as

dopamine, in specific brain regions of freely moving animals. It has been used to demonstrate

that LY2940094 can block ethanol-stimulated dopamine release in the nucleus accumbens, a

key brain region involved in reward and addiction.[6][7]

Experimental Workflow:
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1. Surgical Implantation
(Guide cannula aimed at the nucleus accumbens)

2. Animal Recovery

3. Microdialysis Probe Insertion

4. Perfusion & Sample Collection
(Artificial cerebrospinal fluid is perfused, and dialysate is collected)

5. Neurochemical Analysis
(HPLC-ECD to quantify dopamine levels)
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Figure 3: Workflow for In Vivo Microdialysis.

Methodology:

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted,

targeting the nucleus accumbens of the rat brain.

Recovery: The animal is allowed to recover from surgery.

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is

inserted through the guide cannula. The probe is continuously perfused with artificial

cerebrospinal fluid at a low flow rate.

Sample Collection: Dialysate samples are collected at regular intervals before and after the

administration of LY2940094 and a stimulant (e.g., ethanol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b608729?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neurochemical Analysis: The concentration of dopamine in the dialysate samples is

quantified using high-performance liquid chromatography with electrochemical detection

(HPLC-ECD).

Data Analysis: Changes in extracellular dopamine levels in response to the stimulant in the

presence and absence of LY2940094 are analyzed to determine the drug's effect on

dopamine release.

Conclusion
The mechanism of action of LY2940094 tartrate is centered on its potent and selective

antagonism of the NOP receptor. By blocking the binding of the endogenous ligand N/OFQ,

LY2940094 inhibits the downstream signaling cascade that is primarily mediated by the Gαi/o

protein. This antagonism has been extensively characterized through a variety of in vitro and in

vivo studies, which have quantified its high binding affinity and antagonist potency, and

demonstrated its functional consequences on neuronal signaling and behavior. The data from

these studies provide a robust foundation for understanding the pharmacological effects of

LY2940094 and support its clinical investigation for neuropsychiatric disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4844902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4844902/
https://pubmed.ncbi.nlm.nih.gov/27084498/
https://pubmed.ncbi.nlm.nih.gov/27084498/
https://pubmed.ncbi.nlm.nih.gov/27084498/
https://www.benchchem.com/product/b608729#what-is-the-mechanism-of-action-of-ly2940094-tartrate
https://www.benchchem.com/product/b608729#what-is-the-mechanism-of-action-of-ly2940094-tartrate
https://www.benchchem.com/product/b608729#what-is-the-mechanism-of-action-of-ly2940094-tartrate
https://www.benchchem.com/product/b608729#what-is-the-mechanism-of-action-of-ly2940094-tartrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608729?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

